REACTION_CXSMILES
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[C:1]([C:3]1[O:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][C:4]=1[NH:12][N:13]=C(C1C=CC=CC=1)C1C=CC=CC=1)#[N:2].S(=O)(=O)(O)O.[CH2:32](O)[CH2:33]C>>[NH2:2][C:1]1[C:3]2[O:7][C:6]([C:8]([O:10][CH2:11][CH2:32][CH3:33])=[O:9])=[CH:5][C:4]=2[NH:12][N:13]=1
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Name
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|
Quantity
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56.01 g
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Type
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reactant
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Smiles
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C(#N)C1=C(C=C(O1)C(=O)OC)NN=C(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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115 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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1.12 L
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Type
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reactant
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Smiles
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C(CC)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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obtaining a clear brown solution
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Type
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CONCENTRATION
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Details
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The reaction mass was concentrated under reduced pressure to a small volume
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Type
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TEMPERATURE
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Details
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cooled to 0/+4° C.
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Type
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ADDITION
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Details
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slowly diluted with 1.1 L of 25% trisodium citrate dihydrate solution over a period of 90 min. under efficient stirring
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Duration
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90 min
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Type
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EXTRACTION
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Details
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The mixture (pH=4) was extracted three times with 600 mL of cyclohexane
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Type
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TEMPERATURE
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Details
|
was cooled to 0/+4° C.
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Type
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ADDITION
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Details
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by carefully adding 1 L of 10% aqueous sodium bicarbonate
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Type
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FILTRATION
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Details
|
/+2° C. and then filtered
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Type
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WASH
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Details
|
washed thoroughly with water affording
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Type
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CUSTOM
|
Details
|
after drying
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Reaction Time |
4 h |
Name
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|
Type
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|
Smiles
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NC=1C2=C(NN1)C=C(O2)C(=O)OCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |